O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate
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Overview
Description
O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyano group, a methoxy group, and a dimethylcarbamothioate moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with dimethylthiocarbamoyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane. The reaction is carried out in a solvent like dimethylformamide (DMF) under nitrogen atmosphere at an elevated temperature of around 50°C. The product is then precipitated by the addition of water and purified by vacuum filtration .
Industrial Production Methods
While specific industrial production methods for O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like methanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate involves its interaction with molecular targets through its functional groups. The cyano and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the dimethylcarbamothioate moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-2-methoxybenzenesulfonyl chloride
- 4-mercapto-3-methoxybenzonitrile
- S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate
Uniqueness
O-4-cyano-2-methoxyphenyl N,N-dimethylcarbamothioate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
O-(4-cyano-2-methoxyphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H12N2O2S/c1-13(2)11(16)15-9-5-4-8(7-12)6-10(9)14-3/h4-6H,1-3H3 |
InChI Key |
VJPSRRUOBAVWDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=C(C=C(C=C1)C#N)OC |
Origin of Product |
United States |
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